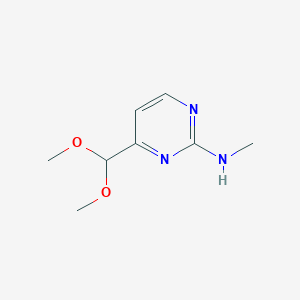

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

説明

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, also known as DMMP, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the pyrimidine family and is composed of a pyrimidine ring with two methyl groups attached to the nitrogen atom, as well as a dimethoxymethyl group attached to the fourth carbon atom. This compound is particularly interesting due to its diverse range of applications and its relatively low toxicity.

科学的研究の応用

Mechanism of Formation and Transformations

- The formation and reaction mechanisms of related pyrimidin-2-amine derivatives have been studied to understand their chemical behavior under various conditions. For example, the formation mechanism of 4-amino-5-aminomethyl-2-methylpyrimidine from specific precursors has been investigated, revealing insights into nitrogen incorporation and carbon atom origins within the molecule structure (Hiroshi Morimoto et al., 1973). Similarly, the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine has been explored, leading to the identification of novel reaction pathways and key intermediates in pyrimidine synthesis (Takenori Nishino et al., 1972).

Synthesis and Catalysis Applications

- Synthesis methods for related compounds, such as 4-aryloxy-6-methylpyrimidin-2-amines, highlight the versatility of pyrimidine derivatives in chemical synthesis, including their fragmentation behaviors under electrospray ionization, which is crucial for mass spectrometry analysis (A. V. Erkin et al., 2015). The development of scalable syntheses for key intermediates like 4-amino-5-aminomethyl-2-methylpyrimidine, which is crucial for Vitamin B1 synthesis, demonstrates the industrial relevance of these compounds (Lei Zhao et al., 2012).

Structural and NMR Studies

- Structural analysis and NMR studies of various ligands, including pyrimidine derivatives, coordinated to paramagnetic polyoxometalates, provide insights into the binding modes and electronic structures of these complexes. This information is vital for understanding the chemical reactivity and potential catalytic applications of pyrimidine-containing ligands (B. Kim, H. So, 2001).

Pharmaceutical and Biological Activity

- While direct applications in pharmaceutical contexts for "4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine" were not found, the structural and functional analyses of similar compounds often inform drug discovery and design processes. For example, studies on the molecular docking, DFT, and experimental analyses of specific pyrimidine derivatives aim to understand their roles as antihypertensive agents, highlighting the potential for related compounds in therapeutic applications (S. Aayisha et al., 2019).

特性

IUPAC Name |

4-(dimethoxymethyl)-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-9-8-10-5-4-6(11-8)7(12-2)13-3/h4-5,7H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTZVNRRGNBOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591211 | |

| Record name | 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |

CAS RN |

180869-38-9 | |

| Record name | 4-(Dimethoxymethyl)-N-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180869-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)

![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)

![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)

![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)

![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)